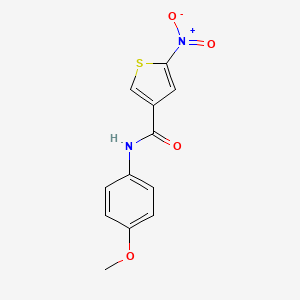![molecular formula C16H26OSi B15163111 Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane CAS No. 148853-44-5](/img/structure/B15163111.png)
Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane: is an organosilicon compound with the molecular formula C₁₆H₂₆OSi . It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane can be synthesized through the reaction of 1-phenylhept-1-EN-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the exclusion of moisture and other contaminants. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or can be employed.
Substitution: Grignard reagents or organolithium compounds are often used.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the protection of hydroxyl groups during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups .
Industry: Industrially, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity makes it valuable in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane involves the formation of stable silicon-carbon bonds. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is primarily due to the presence of the trimethylsilyl group, which can stabilize transition states and intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with the formula (CH₃)₃SiH.
Triethylsilane: A related compound that is a liquid at room temperature and used in similar applications.
Uniqueness: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is unique due to its specific structure, which includes a phenyl group and a heptenyl chain. This structure imparts distinct reactivity and properties compared to other silanes, making it valuable in specialized applications .
Propriétés
Numéro CAS |
148853-44-5 |
|---|---|
Formule moléculaire |
C16H26OSi |
Poids moléculaire |
262.46 g/mol |
Nom IUPAC |
trimethyl(1-phenylhept-1-enoxy)silane |
InChI |
InChI=1S/C16H26OSi/c1-5-6-7-11-14-16(17-18(2,3)4)15-12-9-8-10-13-15/h8-10,12-14H,5-7,11H2,1-4H3 |
Clé InChI |
FDFVKRFPHMWEHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
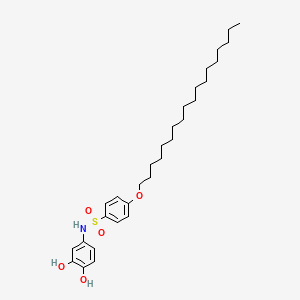
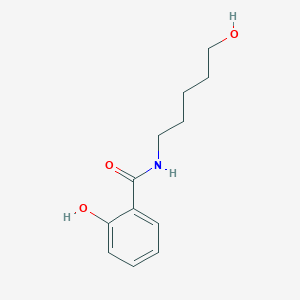
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)

![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
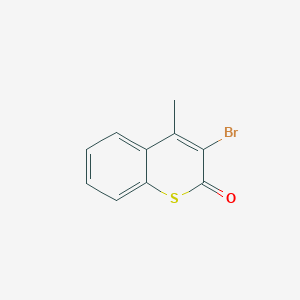
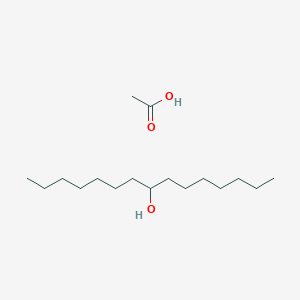
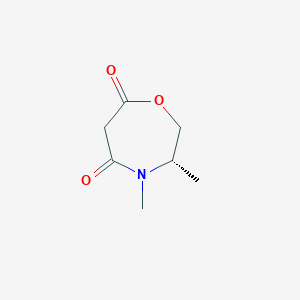
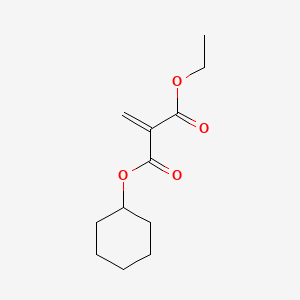
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
